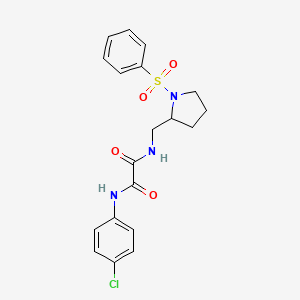

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-chlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUDJRLHOHCEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the reaction of pyridin-2-yl-4-oxobutanal derivatives with amines . The phenylsulfonyl group is introduced through sulfonylation reactions, which involve the reaction of phenylsulfonyl chloride with the pyrrolidine derivative under basic conditions . The final step involves the formation of the oxalamide moiety through the reaction of the intermediate with oxalyl chloride and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and oxalamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenylsulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Core Structural Variations

The target compound differs from analogs primarily in its N2-substituent :

- Piperidine/morpholino-thiazole (Compounds 8–11, 27): Feature nitrogen-containing heterocycles (e.g., piperidine) linked to hydroxyethyl-thiazole groups, optimizing solubility and target binding .

- Hydroxybenzyl/phenethyl (Compounds 115–120): Incorporate phenolic or methoxy groups, favoring hydrogen bonding and cytochrome P450 activation .

Key Observations :

- Yield : Target analogs with piperidine/pyrrolidine-thiazole motifs exhibit moderate yields (37–55%), influenced by stereochemical complexity .

- Purity : Hydroxyethyl-thiazole derivatives (e.g., Compound 15, 95% HPLC) demonstrate high purity, critical for biological assays .

- Mass Data : Molecular weights correlate with substituent bulk; sulfonamide groups (target) may increase mass compared to hydroxybenzyl analogs .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability : Sulfonamide groups (target) resist oxidative metabolism compared to hydroxyethyl-thiazole analogs, which may undergo glucuronidation .

- Solubility: Hydroxyethyl-thiazole and morpholino derivatives (e.g., Compound 19 ) show improved aqueous solubility (>1 mg/mL) due to polar moieties, whereas the target compound’s sulfonamide may reduce solubility.

Critical Analysis of Research Findings

- Structural Optimization: The phenylsulfonyl-pyrrolidine group in the target compound represents a novel strategy to balance metabolic stability and target engagement, though direct comparisons with hydroxyethyl-thiazole analogs are lacking .

- Knowledge Gaps: No empirical data exist for the target compound’s antiviral activity or enzyme interactions. Computational modeling (e.g., docking studies) could predict its binding to HIV gp120 or cytochrome P450 isoforms.

Biological Activity

N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- 4-Chlorophenyl group : This moiety may influence the compound's interaction with biological targets.

- Phenylsulfonyl group : Known for enhancing solubility and bioavailability.

- Pyrrolidin-2-ylmethyl unit : This cyclic structure can affect the pharmacokinetics of the compound.

The molecular formula for this compound is , with a molecular weight of approximately 373.88 g/mol.

Biological Activity

Initial studies have indicated that this compound exhibits several biological activities, including:

- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer activity : Preliminary assays suggest potential cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Potential inhibition of serine proteases |

Case Studies

Several studies have explored the biological effects of compounds structurally similar to this compound. For instance:

- Study on Antimicrobial Activity :

- A derivative of this compound was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, suggesting that modifications to the chlorophenyl group could enhance efficacy.

- Cytotoxicity Study :

- Research involving various cancer cell lines indicated that compounds with similar structures exhibit dose-dependent cytotoxicity, with specific emphasis on their ability to induce apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key aspects include:

- Chlorine Substitution : The presence of chlorine on the phenyl ring may enhance lipophilicity, potentially improving cellular uptake.

- Sulfonamide Group : This moiety is crucial for biological activity; alterations could lead to diminished efficacy.

Table 2: Comparison of Structural Variants

| Compound Variant | Key Features | Biological Activity |

|---|---|---|

| N1-(4-fluorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Fluorine substitution | Increased receptor affinity |

| N1-(3-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Different chlorine position | Varied enzyme interactions |

| N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide | Original compound | Broad-spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.